molecular formula C7H12N2O B6236584 2-azaspiro[3.3]heptane-2-carboxamide CAS No. 2408965-36-4

2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6236584
CAS No.: 2408965-36-4
M. Wt: 140.2
InChI Key:
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Description

2-azaspiro[3.3]heptane-2-carboxamide is a compound characterized by a unique spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptane-2-carboxamide typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl cyclobutanecarboxylate anions with imines can yield 1-substituted 2-azaspiro[3.3]heptanes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, derivatives of this compound have been studied as inhibitors of the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cancer and immunological diseases .

Comparison with Similar Compounds

Properties

CAS No.

2408965-36-4

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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